2-(azepan-1-yl)-1-(thietan-3-yl)-1H-benzimidazole
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Overview
Description
2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE is a synthetic compound that features a benzimidazole core substituted with azepane and thietane groups. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. The starting materials might include benzimidazole, azepane, and thietane derivatives. Common synthetic routes could involve:
Nucleophilic substitution: Reacting benzimidazole with azepane under basic conditions.
Cyclization reactions: Forming the thietane ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzimidazole core.
Biological Studies: Investigating its biological activity, such as antimicrobial or anticancer properties.
Industrial Applications: Possible use in materials science or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action for 2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE would involve its interaction with molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating specific enzymes.
Receptor modulation: Interacting with cellular receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as 2-(1-piperidinyl)-1H-benzimidazole.
Azepane derivatives: Like 1-azepanyl-2-phenylbenzimidazole.
Thietane derivatives: Including 3-thietan-1-yl-1H-benzimidazole.
Uniqueness
2-(1-AZEPANYL)-1-(3-THIETANYL)-1H-1,3-BENZIMIDAZOLE is unique due to its specific combination of azepane and thietane groups attached to the benzimidazole core. This unique structure could impart distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C16H21N3S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C16H21N3S/c1-2-6-10-18(9-5-1)16-17-14-7-3-4-8-15(14)19(16)13-11-20-12-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI Key |
XAMJGZOPVQZIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N2C4CSC4 |
Origin of Product |
United States |
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